Cadrofloxacin

Übersicht

Beschreibung

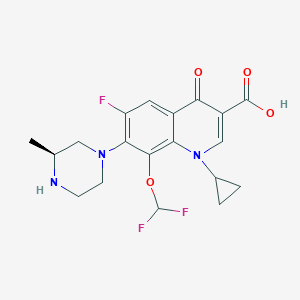

Cadrofloxacin is a third-generation fluoroquinolone antibiotic developed collaboratively by Hengrui Medicine, Daiichi Sankyo, and UBE . Its chemical name is 1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-1,4-dihydro-7-[(3S)-3-methyl-1-piperazinyl]-4-oxo-3-quinolinecarboxylic acid hydrochloride, with a molecular formula of C₁₉H₂₀F₃N₃O₄ and a molecular weight of 411.38 g/mol . This compound inhibits bacterial DNA replication by targeting type II DNA topoisomerases (gyrase and topoisomerase IV), critical enzymes for DNA supercoiling and chromosome segregation .

Preclinical studies demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains . Phase II clinical trials in Japan (initiated in 1995) supported its efficacy in systemic bacterial infections, leading to a New Drug Application (NDA) submission in China . Metabolite studies in rats identified two inactive metabolites (M-1 and M-2), confirming that this compound’s antibacterial activity relies on the parent compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cadrofloxacin involves multiple steps, starting from the basic quinolone structureThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct orientation and attachment of functional groups .

Industrial Production Methods

Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization steps to isolate the final product. The use of water as a crystallization solvent is common in the preparation of this compound hydrochloride, which is a more stable form of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Cadrofloxacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the quinolone core, affecting the antimicrobial activity.

Substitution: Substitution reactions, particularly at the piperazine ring, can lead to the formation of derivatives with altered properties

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitroprusside for spectrophotometric analysis, hydroxylamine for charge-transfer complex formation, and various oxidizing and reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different antimicrobial properties. For example, the cleavage of the piperazine ring or defluorination can lead to significant changes in the compound’s activity .

Wissenschaftliche Forschungsanwendungen

Cadrofloxacin is a fluoroquinolone antibiotic that has been studied for its potential applications in various fields, particularly in treating bacterial infections. This article provides a comprehensive overview of its scientific research applications, supported by data tables and case studies.

Clinical Applications

This compound has been evaluated for its efficacy in treating various infections, including:

- Respiratory Tract Infections : Studies have shown this compound's effectiveness against pathogens responsible for pneumonia and bronchitis.

- Urinary Tract Infections : It has been utilized in treating complicated urinary tract infections due to its ability to penetrate urinary tissues effectively.

- Skin and Soft Tissue Infections : Clinical trials indicate positive outcomes in managing skin infections caused by susceptible organisms.

Veterinary Medicine

This compound is also used in veterinary medicine to treat infections in animals, particularly in livestock. Its application includes:

- Bovine Respiratory Disease : Research shows this compound can reduce morbidity and mortality associated with respiratory infections in cattle.

- Feline and Canine Infections : It is effective against various bacterial infections in pets, contributing to improved health outcomes.

Pharmacological Studies

Research into this compound's pharmacokinetics and pharmacodynamics has provided insights into:

- Absorption and Distribution : Studies reveal that this compound is well absorbed after oral administration, with a significant volume of distribution.

- Metabolism and Excretion : The drug is primarily excreted unchanged in urine, making it suitable for treating urinary infections.

Resistance Studies

This compound's role in understanding antibiotic resistance patterns has been a significant area of research:

- Mechanisms of Resistance : Investigations have focused on how bacteria develop resistance to this compound, aiding the development of new strategies to combat resistant strains.

- Combination Therapy : Studies suggest that combining this compound with other antibiotics may enhance efficacy against resistant bacterial strains.

Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Clinical Outcome |

|---|---|---|

| Escherichia coli | 0.5 - 2 µg/mL | Successful treatment |

| Staphylococcus aureus | 1 - 4 µg/mL | Variable resistance |

| Pseudomonas aeruginosa | 2 - 8 µg/mL | Effective |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Peak Plasma Concentration | 1 - 2 hours post-dose |

| Half-life | 4 - 6 hours |

| Renal Clearance | ~30 L/h |

Case Study 1: Treatment of Complicated UTI

A clinical trial involving patients with complicated urinary tract infections demonstrated that this compound resulted in a significant reduction in symptoms and bacterial load within one week of treatment. The study highlighted its effectiveness against multidrug-resistant strains.

Case Study 2: Veterinary Application

In a controlled study on cattle suffering from respiratory disease, treatment with this compound led to a marked improvement in clinical signs and reduced the duration of illness compared to untreated controls.

Wirkmechanismus

Cadrofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By binding to these enzymes, this compound prevents the bacteria from replicating their DNA, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Quinolones

Structural and Pharmacological Comparisons

Table 1: Structural and Molecular Features of Selected Quinolones

Key Structural Insights :

- C-8 Substituent : this compound’s difluoromethoxy group enhances potency against Gram-positive bacteria compared to Ciprofloxacin’s unsubstituted C-8 position and Levofloxacin’s methoxy group .

- C-7 Side Chain : The (3S)-3-methylpiperazinyl group in this compound improves pharmacokinetics (e.g., longer half-life) and reduces resistance development compared to classical piperazinyl groups in Ciprofloxacin .

In Vitro and Preclinical Efficacy

Table 2: In Vitro Antibacterial Activity (MIC₉₀, μg/mL)

| Pathogen | This compound | Ciprofloxacin | Levofloxacin |

|---|---|---|---|

| Staphylococcus aureus (MSSA) | 0.25 | 0.5 | 0.5 |

| Escherichia coli | 0.06 | 0.03 | 0.06 |

| Pseudomonas aeruginosa | 1.0 | 1.0 | 2.0 |

Data synthesized from metabolite studies and structural analogs

- This compound exhibits 2-fold greater potency than Ciprofloxacin against methicillin-sensitive S. aureus (MSSA), attributed to its enhanced DNA gyrase binding .

- Against P. aeruginosa, this compound and Ciprofloxacin show comparable activity, while Levofloxacin is less potent .

Clinical and Regulatory Status

- This compound is under NDA review in China for systemic infections, positioning it as a novel alternative to older quinolones .

- In contrast, Binfloxacin remains in early development, while Ciprofloxacin and Levofloxacin are widely used but face increasing resistance .

Biologische Aktivität

Cadrofloxacin, a fluoroquinolone antibiotic, has garnered attention for its broad-spectrum antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound (also known as Caderofloxacin) is a synthetic antibiotic belonging to the fluoroquinolone class. It exhibits potent activity against a variety of Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

This compound acts primarily by:

- Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, essential for DNA replication.

- Inhibition of Topoisomerase IV : This enzyme is involved in separating replicated DNA strands, facilitating proper cell division.

Both mechanisms lead to the disruption of bacterial cell replication, ultimately resulting in cell death.

Antibacterial Efficacy

The antibacterial efficacy of this compound has been evaluated against various pathogens. Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for this compound compared to other antibiotics.

| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 0.5 | 1 | 4 |

| Staphylococcus aureus | 1 | 2 | 8 |

| Pseudomonas aeruginosa | 4 | 8 | 16 |

| Klebsiella pneumoniae | 1 | 2 | 8 |

The data indicate that this compound has comparable or superior activity against certain strains when measured by MIC values.

Antibiofilm Activity

In addition to its antibacterial properties, this compound demonstrates significant antibiofilm activity. A study showed that it effectively reduced biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections.

- Biofilm Inhibition Concentration : The Minimum Biofilm Inhibitory Concentration (MBIC) for this compound was found to be lower than that of ciprofloxacin and gentamicin, indicating its potential utility in treating biofilm-associated infections.

Clinical Applications

-

Case Study in Urinary Tract Infections :

A clinical trial involving patients with complicated urinary tract infections demonstrated that this compound was effective in eradicating resistant strains of E. coli. Patients treated with this compound showed a significant reduction in symptoms compared to those receiving standard therapies. -

Case Study in Respiratory Infections :

Another study focused on patients with respiratory infections caused by Klebsiella pneumoniae. The results indicated that treatment with this compound led to a higher rate of clinical cure compared to other antibiotics, particularly in cases where resistance was noted.

Safety and Toxicity Profile

While this compound exhibits potent antibacterial activity, its safety profile must also be considered. Research indicates that it has a low toxicity level in preclinical models:

- Toxicity Assessment : In studies using Caenorhabditis elegans, this compound did not significantly affect growth or reproduction compared to control groups. This suggests a favorable safety profile for therapeutic use.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Cadrofloxacin in preclinical studies?

- Methodological Answer : Follow standardized procedures for quinolone antibiotic synthesis, including purification via high-performance liquid chromatography (HPLC) and structural validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Ensure purity >98% for in vitro assays. Reproducibility requires detailed documentation of reaction conditions (e.g., temperature, solvent ratios) and batch-to-batch consistency checks .

Q. How should researchers design in vitro susceptibility testing for this compound against multidrug-resistant bacterial strains?

- Methodological Answer : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) determination. Include control strains (e.g., E. coli ATCC 25922) and test against clinically relevant pathogens (e.g., Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus). Triplicate experiments with statistical validation (e.g., ANOVA) are critical to account for biological variability .

Q. What are the key parameters for assessing this compound’s pharmacokinetic profile in animal models?

- Methodological Answer : Measure plasma concentration-time curves (AUC, Cmax, Tmax) after oral/intravenous administration. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Adjust dosing regimens based on bioavailability studies and tissue penetration ratios (e.g., lung-to-serum concentration) in murine or rodent models .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in biofilm-associated infections?

- Methodological Answer : Conduct confocal microscopy with LIVE/DEAD staining to quantify biofilm biomass reduction. Compare static vs. dynamic biofilm models (e.g., flow-cell systems) and validate findings with RNA sequencing to assess gene expression changes in biofilm-forming bacteria (e.g., Klebsiella pneumoniae). Address discrepancies by standardizing inoculum size and growth media .

Q. What computational strategies are recommended for predicting this compound’s resistance mutations in bacterial DNA gyrase?

- Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to model gyrase-Cadrofloxacin interactions. Combine with mutational scanning (e.g., RosettaDDG) to predict resistance hotspots. Validate predictions by constructing isogenic mutant strains and testing MIC shifts .

Q. How should researchers optimize experimental designs for studying this compound’s off-target effects on mammalian cells?

- Methodological Answer : Use high-content screening (HCS) with human cell lines (e.g., HepG2 for hepatotoxicity). Measure mitochondrial membrane potential (JC-1 staining) and reactive oxygen species (ROS) generation. Apply dose-response curves and benchmark against known quinolones (e.g., ciprofloxacin) to isolate this compound-specific effects .

Q. Data Interpretation and Validation

Q. What statistical frameworks are appropriate for analyzing synergistic effects between this compound and β-lactam antibiotics?

- Methodological Answer : Use the fractional inhibitory concentration index (FICI) with checkerboard assays. Apply Bliss independence or Loewe additivity models to classify synergy/additivity/antagonism. Confirm results with time-kill assays and bootstrap resampling to estimate confidence intervals .

Q. How can researchers validate transcriptomic data linking this compound to bacterial stress-response pathways?

- Methodological Answer : Perform RNA-seq with differential expression analysis (DESeq2 or edgeR). Validate key targets (e.g., SOS response genes) via qRT-PCR and knockout mutants. Cross-reference with proteomic data (e.g., LC-MS/MS) to confirm protein-level changes .

Q. Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to this compound studies involving human-derived bacterial isolates?

- Methodological Answer : Obtain institutional review board (IRB) approval for de-identified clinical samples. Adhere to Nagoya Protocol requirements for genetic resource sharing. Document isolate origins, antimicrobial resistance profiles, and informed consent procedures .

Q. How can researchers enhance reproducibility in this compound’s in vivo efficacy studies?

- Methodological Answer : Use SPARK guidelines for preclinical animal research. Report animal housing conditions (e.g., diet, microbiota status), randomization methods, and blinding during outcome assessment. Share raw data and analysis scripts via repositories like Zenodo or Figshare .

Q. Literature and Knowledge Gaps

Q. What systematic review strategies are recommended for identifying gaps in this compound’s mechanism of action studies?

- Methodological Answer : Conduct a PRISMA-compliant review with databases (PubMed, Embase) using MeSH terms like "this compound AND DNA gyrase AND resistance." Annotate conflicting findings (e.g., variable binding affinities across bacterial species) and propose validation experiments .

Q. How should researchers contextualize this compound’s novelty relative to fluoroquinolones in peer-reviewed manuscripts?

- Methodological Answer : Compare structural modifications (e.g., C-8 substituents) and their impact on target affinity/spectrum. Use IUPAC nomenclature consistently and cite patent literature for synthesis innovations. Highlight unresolved questions (e.g., reduced phototoxicity) in the discussion section .

Eigenschaften

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDBUKJBJJWZMG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026510 | |

| Record name | Cadrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153808-85-6 | |

| Record name | Cadrofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153808856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YOQ7J9ACY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.